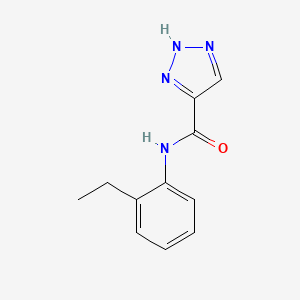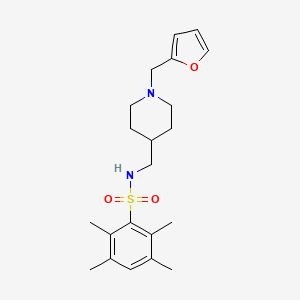
Methyl 3-(S-methylsulfonimidoyl)benzoate
概要
説明
Synthesis Analysis
The synthesis of compounds related to "Methyl 3-(S-methylsulfonimidoyl)benzoate" involves various strategies, including radical relay and electrophilic substitution reactions. For instance, the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes is achieved through a radical relay strategy, where methyl(2-alkynylphenyl)sulfanes react with sodium metabisulfite in the presence of a photocatalyst under visible light irradiation. This process generates a methyl radical that combines with sulfur dioxide to afford methylsulfonyl-containing compounds . Additionally, S-(Methyl-d3) arylsulfonothioates are synthesized from d4-MeOH and serve as deuterated methylthiolating reagents, which can undergo trideuteromethylthiolation with various nucleophiles or electrophiles .
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" can be characterized by spectroscopic methods. For example, alkyl-3-[(substituted phenylthio)methyl] benzoates and their phenyl sulfonyl derivatives have been identified using UV, IR, and 1HNMR spectroscopy. These studies reveal a linear relationship between the chemical shift of the benzylic protons and the Hammett constants, indicating the influence of substituents on the electronic environment of the benzyl group .
Chemical Reactions Analysis
The chemical reactivity of related sulfone and sulfonyl compounds is diverse. Trifluoromethanesulfonic acid catalyzes the Friedel–Crafts acylation of aromatics with methyl benzoate, leading to benzophenone derivatives . Similarly, sulfonic acid functionalized imidazolium salts in conjunction with FeCl3 catalyze the synthesis of benzimidazoles from benzene-1,2-diamine and aromatic aldehydes . These reactions demonstrate the versatility of sulfone and sulfonyl groups in facilitating various organic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfone and sulfonyl derivatives are influenced by their functional groups. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, a Brønsted ionic liquid, catalyzes the synthesis of 13-aryl-12H-benzo[f]indeno[1,2-b]quinoline-12-one derivatives under solvent-free conditions, showcasing its efficiency and reusability . The stability and scalability of S-(Methyl-d3) arylsulfonothioates highlight their robustness as reagents for direct trideuteromethylthiolation . These properties are crucial for the practical application of these compounds in chemical synthesis.
科学的研究の応用
Synthesis and Catalysis
- Methyl 3-(S-methylsulfonimidoyl)benzoate and its derivatives are involved in a variety of synthetic processes. For instance, methyl benzoate reacts with aromatic compounds in the presence of trifluoromethanesulfonic acid, resulting in benzophenone derivatives (Hwang, Prakash, & Olah, 2000).
Photorearrangement and Photocatalysis
- Compounds like 4'-Tolyl-2-methylsulfono-thio-benzoate undergo photorearrangement to form thiaxanthone derivatives, highlighting their potential in light-induced aromatic substitution reactions (Martens & Praefcke, 1974).
Environmental and Biological Applications
- Methyl benzoate, a similar compound, serves as a substrate for microbial hydrolysis by Burkholderia cepacia, isolated from soil. This bacterium can hydrolyze the ester bond, indicating its potential in bioremediation processes (Philippe, Vega, & Bastide, 2001).
Analytical Chemistry and Spectroscopy
- Analytical studies such as infrared spectroscopic flow reactor analyses have been conducted on methyl benzoate, which can provide insights into the behavior of similar compounds like this compound under similar conditions (King & Strojny, 1982).
Photochemistry
- Photochromic ruthenium sulfoxide complexes, involving derivatives of this compound, have been synthesized and studied for their excited state distortion, indicating applications in photochemistry (McClure, Abrams, & Rack, 2010).
Safety and Hazards
“Methyl 3-(S-methylsulfonimidoyl)benzoate” is classified as harmful . The hazard statements include H302, H315, H319, H335 , indicating that it is harmful if swallowed and can cause skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding formation of dust and aerosols .
特性
IUPAC Name |
methyl 3-(methylsulfonimidoyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-13-9(11)7-4-3-5-8(6-7)14(2,10)12/h3-6,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHYRMLFEIFTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)S(=N)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1027730-86-4 | |
| Record name | methyl 3-[imino(methyl)oxo-lambda6-sulfanyl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-7-(4-nitrophenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2538784.png)
![N-(2,4-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2538787.png)



![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1-methylimidazol-2-yl)sulfanylacetamide](/img/structure/B2538793.png)
![5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole](/img/structure/B2538794.png)


![10-Chlorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B2538798.png)


![N-(2,4-dimethylphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538804.png)
